Amiloride hydrochloride
Overview
Description
Amiloride Hydrochloride is a potassium-sparing diuretic commonly used in the treatment of hypertension and congestive heart failure. It is a pyrazine compound that inhibits sodium reabsorption in the renal epithelial cells, thereby reducing the secretion of potassium and hydrogen ions . This compound is often used in conjunction with other diuretics to prevent potassium loss .
Scientific Research Applications
Amiloride Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving ion channels.
Biology: The compound is used to study cellular ion transport mechanisms and their regulation.
Medicine: this compound is extensively used in clinical research for its diuretic and antihypertensive properties.
Mechanism of Action
Target of Action
Amiloride hydrochloride primarily targets the amiloride-sensitive sodium channels located in the distal convoluted tubules and collecting ducts in the kidneys . These channels play a crucial role in sodium reabsorption, which is essential for maintaining electrolyte balance and blood pressure .
Mode of Action
This compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . It achieves this by binding to the amiloride-sensitive sodium channels, thereby blocking the channels and preventing sodium ions from entering the cells . This action promotes the loss of sodium and water from the body, but importantly, without depleting potassium .
Biochemical Pathways
The inhibition of sodium reabsorption by this compound affects the sodium-potassium balance in the body. It creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions . As a result, this compound helps to prevent hypokalemia (low blood potassium levels) often associated with other diuretics .
Pharmacokinetics
This compound is readily absorbed with a bioavailability of 15-25% . It is approximately 23% protein-bound . The onset of action is about two hours, peaking at 6-10 hours, and it lasts for about a day . The elimination half-life is 6 to 9 hours .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in sodium and water excretion, while reducing potassium excretion . This results in a decrease in blood pressure and reduction in edema (swelling), making it useful in the treatment of hypertension and congestive heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of high blood potassium (hyperkalemia) is greater in those with kidney problems, diabetes, and those who are older . Furthermore, the drug’s action can be affected by other medications, such as other potassium-sparing diuretics, ACE inhibitors, and angiotensin receptor blockers .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Amiloride hydrochloride acts by reversibly blocking luminal epithelial sodium channels (ENaCs) in the late distal tubule and collecting duct . This inhibition creates a negative potential in the luminal membranes of principal cells, reducing the secretion of potassium and hydrogen ions .
Cellular Effects
This compound can cause changes to the levels of certain minerals in your body, called electrolytes. For example, it may cause high potassium levels (hyperkalemia), low sodium levels (hyponatremia), or low chloride levels (hypochloremia). These changes can be serious and may lead to death .
Molecular Mechanism
This compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium .
Temporal Effects in Laboratory Settings
This compound is administered orally and reaches its peak diuretic effect at 6–10 hours. It is 40% protein bound and has a plasma half-life of 6–9 hours . It does not undergo metabolism by the liver and is predominantly excreted unchanged in urine and faeces .
Dosage Effects in Animal Models
In animal models, the oral LD50 of this compound is 56 mg/kg in mice and 36 to 85 mg/kg in rats, depending on the strain . The effects of the product vary with different dosages, and toxic or adverse effects may occur at high doses .
Metabolic Pathways
This compound is not metabolized by the liver but is excreted unchanged by the kidneys. About 50 percent of a 20 mg dose of this compound is excreted in the urine and 40 percent in the stool within 72 hours .
Transport and Distribution
This compound reaches the nephron largely by glomerular filtration and acts on the luminal membrane of the distal convoluted tubule and collecting ducts .
Subcellular Localization
This compound acts on the luminal membrane of the distal convoluted tubule and collecting ducts in the nephron . This is where it inhibits sodium reabsorption, reducing the secretion of potassium and hydrogen ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amiloride Hydrochloride can be synthesized through a multi-step process involving the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with various reagents. The synthesis typically involves the following steps:
Formation of the pyrazine ring: This is achieved by reacting appropriate starting materials under controlled conditions.
Chlorination: The pyrazine ring is chlorinated to introduce the chlorine atom at the desired position.
Amidation: The chlorinated pyrazine is then reacted with an amine to form the carboxamide group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Amiloride.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Amiloride Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyrazine ring .
Comparison with Similar Compounds
Triamterene: Another potassium-sparing diuretic with a similar mechanism of action.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
Eplerenone: Similar to spironolactone but with fewer side effects.
Comparison: Amiloride Hydrochloride is unique in its specific inhibition of sodium channels without affecting aldosterone receptors, unlike spironolactone and eplerenone. This specificity reduces the risk of hormonal side effects associated with aldosterone antagonists . Additionally, this compound is often preferred for its rapid onset of action and effectiveness in combination therapies .
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKKGDWZVCSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN7O.ClH, C6H9Cl2N7O | |
Record name | AMILORIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19741 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-46-3 (Parent) | |
Record name | Amiloride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |
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DSSTOX Substance ID |
DTXSID2024452 | |
Record name | Amiloride hydrochloride | |
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Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992) | |
Record name | AMILORIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19741 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
Record name | AMILORIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19741 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2016-88-8, 17440-83-4 | |
Record name | AMILORIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19741 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Amiloride hydrochloride | |
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Record name | Amiloride hydrochloride anhydrous | |
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Record name | AMILORIDE HYDROCHLORIDE | |
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Record name | Amiloride hydrochloride | |
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Record name | N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | AMILORIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
560.3 °F (NTP, 1992) | |
Record name | AMILORIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19741 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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